molecular formula C14H19FO9 B3043287 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose CAS No. 83602-93-1

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose

Cat. No.: B3043287
CAS No.: 83602-93-1
M. Wt: 350.29 g/mol
InChI Key: LIPVVBXVHVLOLU-XVIXHAIJSA-N
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Description

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its structural modifications, which include the substitution of a fluorine atom at the 3-position and acetyl groups at the 1, 2, 4, and 6 positions of the glucopyranose ring. These modifications enhance its stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .

Preparation Methods

The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose typically involves multiple steps:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosylated compounds.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents targeting metabolic disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The fluorine substitution at the 3-position can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is known to modulate carbohydrate metabolism and enzyme activity .

Comparison with Similar Compounds

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose can be compared with other acetylated and fluorinated glucopyranose derivatives:

The unique fluorine substitution in this compound enhances its stability and reactivity, distinguishing it from these similar compounds.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVVBXVHVLOLU-XVIXHAIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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